2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound is related to a broad class of chemicals with complex structures and functionalities, making them of significant interest in synthetic chemistry and medicinal research. While the specific compound was not directly mentioned in the available literature, related compounds provide insight into potential applications and methodologies that could be relevant.
Synthesis of Hexahydroindoles and Isoquinolin-9-ones
Research demonstrated the synthesis of acetal-protected cyclohexanone derivatives transformed into hexahydroindoles, which could be further reacted to form isoquinolin-9-ones. This process highlights the compound's potential use in synthesizing novel heterocyclic structures, which are core skeletons in many pharmaceuticals (Juma et al., 2009).
Anticonvulsant Activity Studies
Derivatives of related quinazolinone structures have been synthesized and evaluated for their anticonvulsant activities. This suggests the potential application of the queried compound in developing anticonvulsant drugs, following its structural similarity to active biocompounds (El Kayal et al., 2019).
Purin and Pteridine Derivatives Synthesis
The successful synthesis of purin and pteridine derivatives from related compounds indicates the usefulness of such chemicals in synthesizing nucleotide analogs, which have applications ranging from antiviral to anticancer research (Nami et al., 2017).
Crystal Structure and Solubility Studies
Investigation into the crystal structures and solubility of related compounds provides foundational knowledge necessary for drug formulation and design, indicating the potential research utility of the compound in understanding physicochemical properties (Carvalho et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[8-(3,4-dihydro-2H-quinolin-1-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-15-14(16(26)21(2)18(20)27)23(10-13(24)25)17(19-15)22-9-5-7-11-6-3-4-8-12(11)22/h3-4,6,8H,5,7,9-10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNKOEUBDAPDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC4=CC=CC=C43)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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